![molecular formula C11H10N2O4 B11999831 (1,4-Dioxido-2-quinoxalinyl)methyl acetate CAS No. 17626-55-0](/img/structure/B11999831.png)
(1,4-Dioxido-2-quinoxalinyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Dioxido-2-quinoxalinyl)methyl acetate: is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.213 g/mol .
Vorbereitungsmethoden
The synthesis of (1,4-Dioxido-2-quinoxalinyl)methyl acetate typically involves the reaction of quinoxaline derivatives with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
(1,4-Dioxido-2-quinoxalinyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent quinoxaline structure.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(1,4-Dioxido-2-quinoxalinyl)methyl acetate has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1,4-Dioxido-2-quinoxalinyl)methyl acetate include:
- (3-Methyl-1,4-dioxido-2-quinoxalinyl)methyl acetate
- (3-acetyl-1,4-dioxido-2-quinoxalinyl)methyl acetate
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific acetate group, which can influence its reactivity and applications .
Eigenschaften
17626-55-0 | |
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methyl acetate |
InChI |
InChI=1S/C11H10N2O4/c1-8(14)17-7-9-6-12(15)10-4-2-3-5-11(10)13(9)16/h2-6H,7H2,1H3 |
InChI-Schlüssel |
JFWNSWXPQJSUEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.